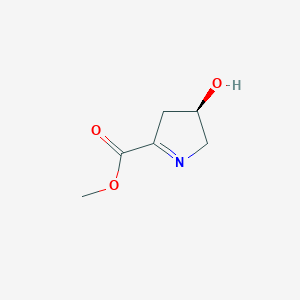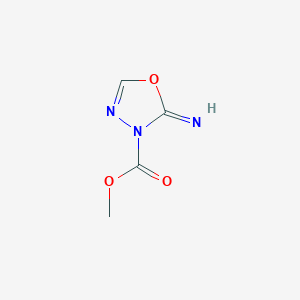
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound with a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) is not fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory mediators such as prostaglandins. It may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) has anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant activity and to protect cells from oxidative stress. In addition, it has been investigated for its potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) in lab experiments is its potential as a building block in the synthesis of natural products and pharmaceuticals. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI). One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory diseases such as arthritis. Another direction is to explore its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new synthetic methods for the production of complex molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) can be synthesized using a variety of methods, including the reaction of 1,4-dihydropyridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of diethyl oxalate with 2-(2-oxoethyl)pyrrole in the presence of a base catalyst. The synthesis method chosen depends on the desired yield, purity, and scalability of the compound.
Scientific Research Applications
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) has potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use as a building block in the synthesis of natural products and pharmaceuticals. In addition, it has been studied for its potential use as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHHHUNRVBDENF-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC[C@@H](C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)



![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)




